molecular formula C10H12F3NO B14851934 3,3,3-Trifluoro-2-(O-tolyloxy)propan-1-amine

3,3,3-Trifluoro-2-(O-tolyloxy)propan-1-amine

Katalognummer: B14851934
Molekulargewicht: 219.20 g/mol
InChI-Schlüssel: ODBVAQSCYHAGJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,3-Trifluoro-2-O-tolyloxy-propylamine is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.2 g/mol It is known for its unique structure, which includes a trifluoromethyl group and an O-tolyloxy group attached to a propylamine backbone

Vorbereitungsmethoden

The synthesis of 3,3,3-Trifluoro-2-O-tolyloxy-propylamine typically involves the reaction of 3,3,3-trifluoropropylamine with O-tolyl alcohol under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Analyse Chemischer Reaktionen

3,3,3-Trifluoro-2-O-tolyloxy-propylamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.

    Substitution: The trifluoromethyl and O-tolyloxy groups can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Wissenschaftliche Forschungsanwendungen

3,3,3-Trifluoro-2-O-tolyloxy-propylamine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,3,3-Trifluoro-2-O-tolyloxy-propylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The O-tolyloxy group may facilitate binding to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

3,3,3-Trifluoro-2-O-tolyloxy-propylamine can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H12F3NO

Molekulargewicht

219.20 g/mol

IUPAC-Name

3,3,3-trifluoro-2-(2-methylphenoxy)propan-1-amine

InChI

InChI=1S/C10H12F3NO/c1-7-4-2-3-5-8(7)15-9(6-14)10(11,12)13/h2-5,9H,6,14H2,1H3

InChI-Schlüssel

ODBVAQSCYHAGJD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1OC(CN)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.